molecular formula C13H16BrClN4O B14801341 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B14801341
M. Wt: 359.65 g/mol
InChI Key: MKFHWBYHTRLMLB-UHFFFAOYSA-N
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Description

8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[45]decan-1-one is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups using reagents like sodium azide or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of halogens can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one apart is its spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials .

Properties

Molecular Formula

C13H16BrClN4O

Molecular Weight

359.65 g/mol

IUPAC Name

8-(2-amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C13H16BrClN4O/c14-8-7-18-11(16)9(15)10(8)19-5-2-13(3-6-19)1-4-17-12(13)20/h7H,1-6H2,(H2,16,18)(H,17,20)

InChI Key

MKFHWBYHTRLMLB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CCN(CC2)C3=C(C(=NC=C3Br)N)Cl

Origin of Product

United States

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